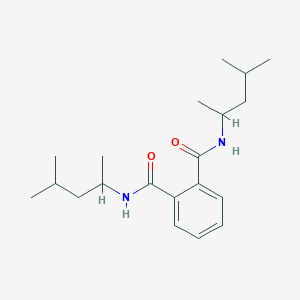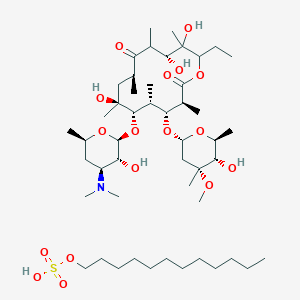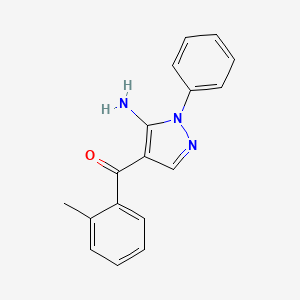
N(1),N(2)-Bis(1,3-dimethylbutyl)phthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(1),N(2)-Bis(1,3-dimethylbutyl)phthalamide is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used in various industrial applications due to its stability and reactivity. The compound is characterized by the presence of two 1,3-dimethylbutyl groups attached to a phthalamide core, making it a valuable chemical in multiple fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(2)-Bis(1,3-dimethylbutyl)phthalamide typically involves the reaction of phthalic anhydride with 1,3-dimethylbutylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves heating the reactants to a specific temperature, followed by purification steps to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high efficiency and minimal by-products. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N(1),N(2)-Bis(1,3-dimethylbutyl)phthalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and other nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
N(1),N(2)-Bis(1,3-dimethylbutyl)phthalamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and other industrial materials due to its stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine
- N-(1,3-Dimethylbutyl)-N′-phenyl-1,4-benzenediamine
- 4-(1,3-Dimethylbutylamino)diphenylamine
Uniqueness
N(1),N(2)-Bis(1,3-dimethylbutyl)phthalamide stands out due to its unique phthalamide core structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various applications, distinguishing it from other similar compounds.
Propriétés
| 304656-97-1 | |
Formule moléculaire |
C20H32N2O2 |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
1-N,2-N-bis(4-methylpentan-2-yl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C20H32N2O2/c1-13(2)11-15(5)21-19(23)17-9-7-8-10-18(17)20(24)22-16(6)12-14(3)4/h7-10,13-16H,11-12H2,1-6H3,(H,21,23)(H,22,24) |
Clé InChI |
CZQFDOWOGQWTSG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)NC(=O)C1=CC=CC=C1C(=O)NC(C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chlorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12047758.png)

![(5Z)-3-Cyclopentyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12047764.png)




![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12047799.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047808.png)


![3-{[1-Hydroxy-4-((E)-{3-[(phenylsulfonyl)amino]phenyl}diazenyl)-2-naphthoyl]amino}-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B12047831.png)
![4-Chloro-2-(methylthio)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B12047838.png)

